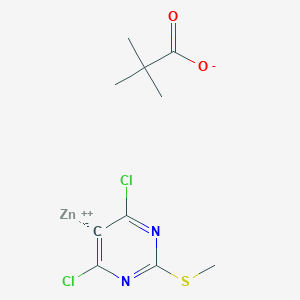
zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a complex chemical entity that combines zinc with a pyrimidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloro-2-methylsulfanyl-5H-pyrimidine with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives, which can have different biological activities .
科学的研究の応用
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities
作用機序
The mechanism of action of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with specific molecular targets. The zinc ion can coordinate with various biological molecules, altering their function. The pyrimidine derivative can interact with enzymes, inhibiting their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
Zinc(II) Complexes with Azomethines: These compounds also involve zinc coordination and have similar biological activities.
Zinc Coordination Polymers: These compounds have different structural properties but share some functional similarities.
Uniqueness
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of a pyrimidine derivative with zinc, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12Cl2N2O2SZn |
|---|---|
分子量 |
360.6 g/mol |
IUPAC名 |
zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H3Cl2N2S.C5H10O2.Zn/c1-10-5-8-3(6)2-4(7)9-5;1-5(2,3)4(6)7;/h1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
GNQHRJKZLYMKEX-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)[O-].CSC1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


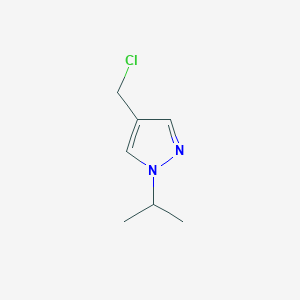
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12348609.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine](/img/structure/B12348610.png)
![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one](/img/structure/B12348616.png)
![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)
![Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-](/img/structure/B12348628.png)
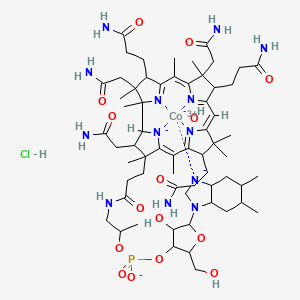
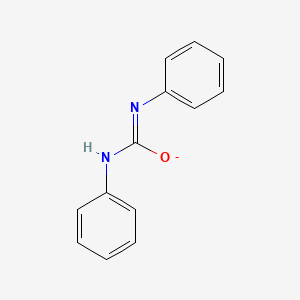
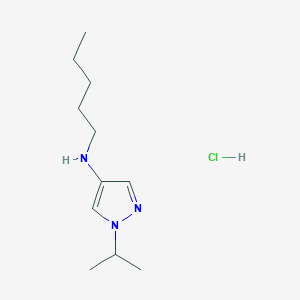
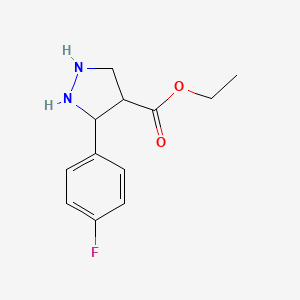
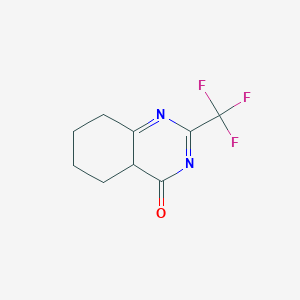
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)
